tert-butyl 3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate
Description
tert-Butyl 3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-5-6-4-7(12)9-8(6)14-9/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMOZNJZHIYVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C3C2O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions under controlled conditions to form the tricyclic core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. .
Scientific Research Applications
tert-Butyl 3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its interactions with biological molecules and its potential as a biochemical tool.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate involves its interaction with specific molecular targets. The tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate can be compared with similar compounds such as:
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but differs in its chemical properties and reactivity.
exo-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate: Another related compound with slight variations in its molecular structure and applications
These comparisons highlight the uniqueness of tert-butyl 3-oxa-6-azatricyclo[321
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